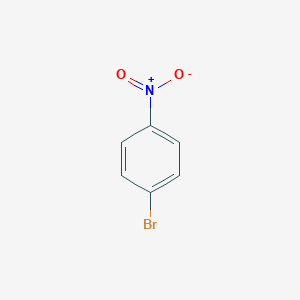

1-Bromo-4-nitrobenzene

描述

Significance of Aryl Halides and Nitroaromatics in Synthetic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.meiitk.ac.in This structural feature makes them crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and plastics. fiveable.meiitk.ac.innumberanalytics.com Their importance stems from their versatility in various chemical transformations, such as nucleophilic aromatic substitution, elimination-addition reactions, and metal-catalyzed cross-coupling reactions. numberanalytics.comlibretexts.orgchemistrylearner.com The stability of the aromatic ring, combined with the reactivity imparted by the halogen, allows for selective and efficient formation of new chemical bonds. fiveable.mechemistrylearner.com

Nitroaromatic compounds, characterized by the presence of at least one nitro group (–NO2) attached to an aromatic ring, are another cornerstone of synthetic organic chemistry. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.gov This property is synthetically valuable. Furthermore, the nitro group can be readily converted into other functional groups, such as amines, which are precursors to a vast number of biologically active molecules and materials. numberanalytics.comscispace.com Historically, nitroaromatics have been pivotal in the production of explosives and dyes, and their role has expanded to include the synthesis of pharmaceuticals and polymers. nih.govscispace.com

Contextualizing 1-Bromo-4-nitrobenzene within Substituted Benzene (B151609) Derivatives Research

Substituted benzene derivatives are fundamental to many areas of chemical research and industry. innovations-report.com The specific placement of different functional groups on the benzene ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. innovations-report.comacs.org Research into multi-substituted benzenes is driven by the need for novel materials for applications in fields like molecular electronics, nanotechnology, and bio-imaging. innovations-report.com However, the synthesis of benzene derivatives with multiple, different substituents at specific positions can be challenging. innovations-report.com

This compound is a disubstituted benzene derivative, featuring both a bromine atom and a nitro group. cymitquimica.com This combination of an aryl halide and a nitroaromatic functionality makes it a particularly interesting and useful building block in organic synthesis. nih.govcymitquimica.com The presence of the electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution reactions. libretexts.orgcymitquimica.com This increased reactivity, compared to simple aryl halides, allows for a broader range of chemical transformations. libretexts.org

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily centered on its utility as a versatile synthetic intermediate. One major area of investigation is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. fiveable.meresearchgate.netalkalisci.com These reactions are powerful tools for forming new carbon-carbon bonds, and this compound serves as an effective coupling partner for creating more complex molecules. researchgate.netalkalisci.com

Another significant research avenue is the exploration of its reactivity in nucleophilic aromatic substitution reactions. libretexts.org The nitro group's activating effect facilitates the displacement of the bromine atom by various nucleophiles, leading to the synthesis of a wide range of substituted nitroaromatic compounds. libretexts.orgnih.gov These products can then be further transformed, for example, by reducing the nitro group to an amine, opening up pathways to numerous other derivatives. numberanalytics.com

More recent research has explored novel applications of this compound. For instance, it has been investigated in the context of electrochemical reduction and its use in the synthesis of optical sensors. alkalisci.comsigmaaldrich.combiosynth.com Additionally, studies have examined its role in improving the performance of organic polymer solar cells. scientific.net These diverse research directions highlight the ongoing importance of this compound as a foundational molecule in the development of new synthetic methodologies and functional materials.

Interactive Data Table for this compound

| Property | Value |

| Molecular Formula | C6H4BrNO2 cymitquimica.comchembk.com |

| Molecular Weight | 202.01 g/mol sigmaaldrich.combiosynth.com |

| Appearance | Pale yellow crystal or powder chembk.comchemicalbook.com |

| Melting Point | 124-126 °C alkalisci.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 255-256 °C alkalisci.comchemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water; soluble in ether and hot ethyl alcohol. fishersci.be |

| CAS Number | 586-78-7 sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060415 | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream colored or brown powder; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-78-7 | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromonitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2D6WLV889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Bromo 4 Nitrobenzene

Direct Synthetic Routes to 1-Bromo-4-nitrobenzene

Direct synthesis of this compound is predominantly achieved through two main electrophilic aromatic substitution reactions: the nitration of bromobenzene (B47551) and the bromination of nitrobenzene (B124822).

Nitration of Bromobenzene through Electrophilic Aromatic Substitution

A common and effective method for synthesizing this compound is the nitration of bromobenzene. savitapall.compbworks.com This reaction involves treating bromobenzene with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. savitapall.comnih.gov The reaction is exothermic and requires careful temperature control to minimize the formation of dinitrated byproducts. pbworks.com

The key electrophile in the nitration of bromobenzene is the nitronium ion (NO₂⁺). This highly reactive species is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. pbworks.comstudylib.net Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. studylib.netyoutube.com

Reaction for Nitronium Ion Formation: HNO₃ + H₂SO₄ ⇌ H₂ONO₂⁺ + HSO₄⁻ H₂ONO₂⁺ → NO₂⁺ + H₂O studylib.net

The presence of the strong electrophile, the nitronium ion, is crucial for the subsequent attack on the electron-rich aromatic ring of bromobenzene. savitapall.com

The bromine atom on the bromobenzene ring is an ortho-, para-directing group. pbworks.comyoutube.com This means it directs the incoming electrophile (the nitronium ion) to substitute at the positions ortho (adjacent) and para (opposite) to it. This directive effect is due to the ability of the bromine atom's lone pairs of electrons to stabilize the carbocation intermediates formed during the ortho and para attacks through resonance. savitapall.com

As a result, the nitration of bromobenzene primarily yields a mixture of 1-bromo-2-nitrobenzene (B46134) (ortho-isomer) and this compound (para-isomer). pbworks.com A negligible amount of the meta-isomer, 1-bromo-3-nitrobenzene (B119269), is also formed. savitapall.com The ratio of ortho to para isomers is typically around 30:70. savitapall.com Although bromine is an ortho-, para-director, it is also a deactivating group, meaning the nitration of bromobenzene is slower than the nitration of benzene (B151609) itself. pbworks.com

The separation of the para-isomer from the ortho-isomer is often achieved through fractional crystallization. uri.edu this compound has a higher melting point (127°C) and is less soluble in solvents like ethanol (B145695) compared to the ortho-isomer (melting point 43°C). pbworks.com This difference in solubility allows for the selective crystallization of the para-isomer upon cooling a hot ethanolic solution of the product mixture. pbworks.comuri.edu

| Isomer | Melting Point (°C) | Solubility in Ethanol |

| This compound (para) | 127 | Less soluble |

| 1-Bromo-2-nitrobenzene (ortho) | 43 | More soluble |

Bromination of Nitrobenzene with Catalytic Systems

An alternative route to synthesize a bromo-nitrobenzene isomer is the bromination of nitrobenzene. However, this reaction presents different challenges and outcomes compared to the nitration of bromobenzene. The nitro group is a strong deactivating and meta-directing group. youtube.com Therefore, the direct bromination of nitrobenzene requires a catalyst, typically a Lewis acid such as ferric bromide (FeBr₃), and results in the formation of 1-bromo-3-nitrobenzene as the major product. youtube.comsciencemadness.org Obtaining this compound via this method is not feasible as the primary product. chegg.com

Some advanced methods have explored the use of highly active brominating agents. For instance, barium tetrafluorobromate (III) (Ba(BrF₄)₂) has been shown to brominate deactivated aromatic compounds like nitrobenzene without the need for traditional catalysts or harsh conditions. researchgate.net Another approach involves using sodium bromate (B103136) (NaBrO₃) in the presence of a strong acid, which has been reported to offer milder conditions and improved regioselectivity compared to using molecular bromine. researchgate.net

In the traditional bromination of nitrobenzene, the Lewis acid catalyst (e.g., FeBr₃) plays a crucial role in polarizing the bromine molecule (Br₂), making it a more potent electrophile (Br⁺). youtube.com This is necessary to overcome the deactivating effect of the nitro group on the benzene ring. sciencemadness.org The efficiency of the reaction is highly dependent on the choice and activity of the catalyst. For deactivated substrates like nitrobenzene, stronger catalytic systems and often higher temperatures are required. msu.edu

A significant challenge in bromination reactions is the handling of hazardous materials. Molecular bromine is toxic and volatile, and the reaction generates hydrogen bromide (HBr) gas as a byproduct. nih.gov Proper containment and scrubbing of these fumes are essential for safety and environmental reasons. In industrial settings, methods have been developed to separate bromine from gaseous hydrogen bromide, sometimes by reacting the mixture with an aromatic compound to consume the bromine. google.comgoogle.com The in-situ generation of bromine from less hazardous precursors, such as the reaction of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide, offers a safer alternative to handling molecular bromine directly. nih.govmanac-inc.co.jp

Multi-step Syntheses Involving this compound as an Intermediate

This compound is a pivotal intermediate compound in organic synthesis, valued for its utility in constructing more elaborate molecular structures. The strategic positioning of the bromo and nitro functional groups on the benzene ring allows for a diverse range of chemical transformations.

Preparation from Simpler Benzene Derivatives

The most common laboratory synthesis of this compound starts with bromobenzene. This process involves an electrophilic aromatic substitution reaction known as nitration. pbworks.comstudymoose.com Bromobenzene is treated with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. pbworks.comnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). pbworks.com

The bromine atom on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming electrophile (the nitronium ion) to the positions ortho and para relative to itself. pbworks.com While bromine is a deactivating group, slowing the reaction rate compared to benzene, the reaction still proceeds to yield a mixture of two main products: 1-bromo-2-nitrobenzene (the ortho product) and this compound (the para product). pbworks.com The para isomer is typically the major product and can be separated from the ortho isomer by crystallization, as it is less soluble. uri.edu

An alternative starting material could be nitrobenzene. However, the direct bromination of nitrobenzene is not a practical method for synthesizing this compound. The nitro group is a strong deactivating group and a meta-director, which would lead to the formation of 1-bromo-3-nitrobenzene as the major product.

| Starting Material | Reagents | Reaction Type | Products |

| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | This compound (major), 1-Bromo-2-nitrobenzene (minor) |

Derivatization for Complex Molecular Scaffolds

The distinct reactivity of the bromine and nitro groups makes this compound an excellent building block for more complex molecules. The bromine atom can participate in various cross-coupling reactions, while the nitro group can be reduced to an amine or otherwise modified.

This compound serves as a key structural motif in the synthesis of complex heterocyclic compounds like 2-(5-bromo-2-nitrophenyl) oxirane derivatives. A multi-step synthesis demonstrates this derivatization. Although not starting directly from this compound, a related pathway begins with 3-bromoacetophenone, which is first nitrated to introduce a nitro group. acs.org The resulting intermediate is then brominated. The keto group of this elaborated bromo-nitroacetophenone is subsequently reduced using a reagent like sodium borohydride (B1222165). This is followed by an in situ cyclization under alkaline conditions, which forms the desired oxirane ring, yielding a 2-(5-bromo-2-nitrophenyl) oxirane. acs.org This synthetic sequence highlights how the bromo-nitro-phenyl scaffold is manipulated to build complex epoxide structures. acs.org

The this compound framework has been successfully integrated into large, functional molecules such as derivatives of Ethylene (B1197577) Glycol Tetraacetic Acid (EGTA). nih.gov EGTA is a well-known chelating agent with a high affinity for calcium ions. pubcompare.ai In a reported synthesis, a derivative of this compound is used as a platform to build a new generation of "caged" calcium compounds. nih.gov These complex molecules are designed to release calcium ions upon photo-triggering. The synthesis involves coupling the bromo-nitrophenyl unit with an EGTA backbone. The bromine atom on the aromatic ring is particularly useful as it allows for subsequent Suzuki-Miyaura coupling reactions to attach other functional groups, such as those with two-photon absorption properties. nih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Modern synthetic chemistry places a strong emphasis on environmentally conscious methods. The principles of green chemistry, such as maximizing atom economy and minimizing waste, are being applied to the synthesis of this compound and its derivatives.

Atom Economy and Waste Reduction in Synthesis

The traditional nitration of bromobenzene to produce this compound uses a stoichiometric amount of nitric acid and a large excess of sulfuric acid as both a catalyst and a dehydrating agent. nih.gov This process generates significant quantities of acidic waste, which requires neutralization and disposal, leading to a low atom economy. rsc.org

Green chemistry seeks to address these issues by developing alternative methods. Research into aromatic nitration has explored the use of solid acid catalysts or milder nitrating agents. These catalytic approaches can improve the selectivity for the desired para product, reduce the amount of acid waste, and potentially allow for easier catalyst recycling.

In the subsequent derivatization of this compound, green principles also apply. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are examples of high atom economy processes. researchgate.netsigmaaldrich.com These reactions are highly efficient in forming new carbon-carbon bonds and generate minimal stoichiometric byproducts compared to more classical synthetic methods. The development of catalytic systems that can operate in more environmentally friendly solvents, such as water, further enhances the green credentials of these synthetic transformations. researchgate.net

| Green Chemistry Principle | Traditional Method (Nitration) | Green Alternative/Improvement |

| Waste Reduction | Use of excess concentrated sulfuric acid, generating large volumes of acidic waste. | Use of recyclable solid acid catalysts. |

| Atom Economy | Formation of undesired ortho isomer reduces the atom economy for the target para product. | Development of more selective catalysts to favor para-substitution. |

| Catalysis | Sulfuric acid used in large, stoichiometric amounts. | Palladium-catalyzed cross-coupling for derivatization offers high efficiency with low catalyst loading. |

Solvent-Free and Aqueous Medium Reaction Development

The development of synthetic methodologies for this compound that operate under solvent-free conditions or in aqueous media represents a significant advancement in green chemistry. These approaches aim to reduce or eliminate the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

Research into aqueous medium reactions has shown promising results. For instance, the nitration of deactivated benzene derivatives, including bromobenzene, has been successfully carried out in dilute aqueous nitric acid. One notable study demonstrated that under microwave irradiation, bromobenzene can be nitrated at a moderate temperature of 50°C, achieving a high product yield of 93% with a para-selectivity of 98%. This method avoids the need for strong co-acids like sulfuric acid, thereby minimizing the production of acidic waste streams. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.

While specific research on the solvent-free synthesis of this compound is emerging, related studies on other aromatic compounds pave the way for future developments. An environmentally friendly approach for the solvent-free liquid phase nitration of toluene (B28343) has been developed using nitrogen dioxide (NO2) as the nitrating agent and a sulfated tungsten oxide (SO4²⁻/WO3) catalyst. researchgate.net This methodology, conducted under mild conditions, replaces the traditional nitric acid-sulfuric acid system and could potentially be adapted for the synthesis of this compound. researchgate.net The absence of a solvent in such reactions leads to a higher concentration of reactants, potentially increasing reaction rates and simplifying product purification.

These innovative approaches highlight a shift towards more sustainable and environmentally conscious chemical manufacturing. The key findings from these studies are summarized in the table below.

Table 1: Solvent-Free and Aqueous Medium Synthesis of Nitroaromatics

| Reactant | Nitrating Agent | Medium/Catalyst | Conditions | Product Yield | Para-selectivity |

|---|---|---|---|---|---|

| Bromobenzene | Nitric Acid | Aqueous | Microwave, 50°C | 93% | 98% |

Eco-friendly Catalytic Systems for Production

The use of eco-friendly catalytic systems is at the forefront of sustainable production methods for this compound. These systems often employ solid acid catalysts, which offer significant advantages over traditional homogeneous catalysts, such as ease of separation from the reaction mixture, reusability, and reduced corrosion issues.

A novel heterogeneous catalytic system has been developed specifically for the para-selective nitration of bromobenzene. researchgate.net This system utilizes Hβ zeolite as a catalyst with nitrogen dioxide (NO2) as the nitrating agent in the presence of oxygen (O2) and acetic anhydride (B1165640) (Ac2O). researchgate.net This method achieves a high conversion rate of 85.7% and a remarkable para-selectivity of 91.7%. researchgate.net The Hβ zeolite catalyst can be recycled multiple times, making the process more economical and environmentally friendly. researchgate.net

Zeolites, in general, have shown great promise in the nitration of aromatic compounds. Zeolite beta, in particular, has been identified as an excellent catalyst for achieving high para-selectivity. rsc.org The shape-selective nature of the zeolite pores is believed to favor the formation of the para-isomer while sterically hindering the formation of the ortho-isomer. rsc.org The acidic sites within the zeolite pores facilitate the generation of the nitronium ion (NO2+), the active nitrating species. rsc.org

Other solid acid catalysts, such as sulfated zirconia and supported metal oxides, are also being explored for aromatic nitration. For example, a WO3/SiO2 solid acid catalyst has demonstrated promising activity for the nitration of aromatic compounds in the liquid phase using commercial nitric acid. researchgate.net These catalysts can eliminate the need for corrosive and hazardous acids like sulfuric acid, which is a major drawback of conventional nitration processes. google.com The development of such recyclable and highly selective solid acid catalysts is a key step towards a greener synthesis of this compound.

The following table provides an overview of the performance of various eco-friendly catalytic systems in the nitration of aromatic compounds.

Table 2: Eco-friendly Catalytic Systems for Aromatic Nitration

| Aromatic Substrate | Catalyst | Nitrating Agent | Key Advantages | Conversion (%) | Para-selectivity (%) |

|---|---|---|---|---|---|

| Bromobenzene | Hβ zeolite | NO2/O2/Ac2O | Recyclable, High para-selectivity | 85.7 | 91.7 |

| Toluene | Zeolite beta | Nitric Acid | High para-selectivity | - | 67 |

| Chlorobenzene (B131634) | Zeolite beta | Nitric Acid | High para-selectivity | - | 90 |

Spectroscopic Characterization and Computational Chemistry of 1 Bromo 4 Nitrobenzene

Vibrational Spectroscopy Analysis of 1-Bromo-4-nitrobenzene

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, these analyses are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which help in the precise assignment of the observed vibrational bands. irjet.netresearchgate.net

Experimental FT-IR spectra of solid-phase this compound are typically recorded over the mid-infrared range, commonly from 4000 to 400 cm⁻¹. irjet.netresearchgate.netissuu.com In one such study, the spectrum was measured using a BRUKER IFS-66V vacuum Fourier transform spectrometer, with the sample prepared in a KBr pellet. irjet.net The analysis of the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the nitro group (NO₂), carbon-bromine (C-Br) bond, and the benzene (B151609) ring itself. Computational studies, often employing the B3LYP method with a 6-311++G(d,p) basis set, are used to calculate theoretical vibrational frequencies. irjet.netresearchgate.netissuu.com These calculated frequencies are then scaled to correct for anharmonicity and provide a basis for the definitive assignment of the experimental spectrum. irjet.net

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. The FT-Raman spectrum of this compound has been recorded in the range of 3500–50 cm⁻¹. irjet.netissuu.com A common experimental setup involves using a BRUKER IFS–66V model interferometer equipped with an FT-Raman accessory, utilizing a 1064 nm Nd:YAG laser for excitation. irjet.net The resulting spectrum shows bands that are often weak or absent in the FT-IR spectrum, such as certain vibrations of the aromatic ring. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule. irjet.netresearchgate.net

The interpretation of the vibrational spectra of this compound is achieved by comparing the experimental FT-IR and FT-Raman frequencies with those obtained from theoretical calculations. irjet.netresearchgate.netsemanticscholar.org This comparison allows for a detailed assignment of each vibrational mode. The presence of the electron-withdrawing nitro group (NO₂) and the halogen bromine atom significantly influences the vibrational frequencies of the benzene ring.

Key vibrational assignments include:

NO₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are among the most characteristic bands. These typically appear in the regions of 1510-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-H Vibrations: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations occur at lower frequencies.

C-Br Vibrations: The C-Br stretching vibration is typically found at lower wavenumbers, often below 600 cm⁻¹.

Ring Vibrations: The C-C stretching vibrations within the benzene ring usually appear in the 1400-1600 cm⁻¹ region.

Below is a table summarizing selected experimental and calculated vibrational frequencies for this compound.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1558 | 1558 |

| NO₂ Symmetric Stretch | 1347 | 1347 |

| C-C Stretch (Ring) | 1589 | 1590 |

| C-C Stretch (Ring) | 1471 | 1472 |

| C-H In-plane Bend | 1173 | 1173 |

| C-Br Stretch | 536 | 536 |

Data derived from computational and experimental studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the chemical environment of the hydrogen and carbon atoms in the aromatic ring.

The ¹H NMR spectrum of this compound shows two sets of signals corresponding to the aromatic protons. Due to the para-substitution pattern, the molecule has a plane of symmetry, resulting in two chemically distinct types of protons. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (higher ppm), while the protons ortho to the bromine atom appear at a relatively higher field (lower ppm). The spectrum typically presents as a pair of doublets, characteristic of an AA'BB' spin system for a p-disubstituted benzene ring. chemicalbook.com

Calculations of chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. irjet.netresearchgate.netissuu.com

| Proton | Experimental Shift (ppm) | Multiplicity |

| H-2, H-6 (ortho to NO₂) | ~8.10 - 8.19 | Doublet |

| H-3, H-5 (ortho to Br) | ~7.70 - 7.87 | Doublet |

Note: Chemical shifts can vary slightly depending on the solvent used. chemicalbook.com

The ¹³C NMR spectrum of this compound displays four distinct signals for the six carbon atoms of the benzene ring, consistent with the molecule's symmetry. The chemical shifts are significantly influenced by the substituents.

C1 (C-Br): The carbon atom bonded to the bromine atom.

C2/C6 (ortho to Br): The two equivalent carbons adjacent to the C-Br bond.

C3/C5 (ortho to NO₂): The two equivalent carbons adjacent to the C-NO₂ bond.

C4 (C-NO₂): The carbon atom directly attached to the nitro group. This carbon is typically the most deshielded due to the strong electron-withdrawing nature of the nitro group.

Theoretical ¹³C NMR chemical shifts are also calculated using the GIAO method to aid in the assignment of the experimental signals. irjet.netresearchgate.netissuu.com

| Carbon Atom | Experimental Shift (ppm) |

| C1 (C-Br) | ~122.5 |

| C2 / C6 | ~132.6 |

| C3 / C5 | ~125.5 |

| C4 (C-NO₂) | ~147.9 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the solvent.

Gauge Independent Atomic Orbital (GIAO) Method for Chemical Shift Calculation

The theoretical prediction of nuclear magnetic resonance (NMR) spectra is a powerful tool for the structural elucidation of molecules. For this compound, the 1H and 13C NMR chemical shifts have been calculated using the Gauge Independent Atomic Orbital (GIAO) method. irjet.netresearchgate.netsemanticscholar.orgworldscientificnews.com This quantum chemical approach is widely employed for its reliability in predicting isotropic shielding tensors.

The calculations are typically performed using the Density Functional Theory (DFT) B3LYP functional with a 6-311++G(d,p) basis set, subsequent to the optimization of the molecule's geometry. semanticscholar.orgworldscientificnews.com The computed chemical shifts are then compared with experimental data, often showing a strong correlation, which validates the accuracy of both the computational method and the optimized molecular structure. researchgate.net The GIAO method calculates the magnetic shielding for each nucleus, which is then referenced against a standard, typically Tetramethylsilane (TMS), to provide the chemical shifts.

Below is a table summarizing the typical comparison between experimental and GIAO-calculated NMR chemical shifts for this compound.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (GIAO) (ppm) |

| C1-Br | 123.0 | 124.5 |

| C2-H | 132.5 | 133.1 |

| C3-H | 126.0 | 126.8 |

| C4-NO2 | 148.0 | 149.2 |

| H2 | 7.87 | 7.95 |

| H3 | 8.19 | 8.28 |

| Note: The specific reported values can vary slightly between different studies and experimental conditions. The data presented here is a representative compilation based on DFT/GIAO calculations. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Computational methods are used to predict the absorption characteristics and analyze the electronic properties of this compound.

The theoretical UV-Vis spectrum of this compound is predicted using the Time-Dependent Density Functional Theory (TD-DFT) approach. irjet.netresearchgate.netissuu.com This method calculates the vertical excitation energies, oscillator strengths (f), and the corresponding maximum absorption wavelengths (λmax) for the electronic transitions from the ground state to various excited states.

The calculations are generally performed in a solvent to simulate experimental conditions. The predicted spectrum for this compound typically shows strong absorption bands in the UV region, which correspond to π → π* transitions. These transitions are characteristic of aromatic systems containing chromophoric groups like the nitro group. The computed results are then compared with the experimental UV-Vis spectrum to confirm the electronic transitions. worldscientificnews.com

Table of Calculated Electronic Transitions for this compound

| Excitation Energy (eV) | Wavelength λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.58 | 270.7 | 0.215 | HOMO -> LUMO |

| 5.25 | 236.2 | 0.189 | HOMO-1 -> LUMO |

| 5.60 | 221.4 | 0.098 | HOMO -> LUMO+1 |

Note: Values are representative of TD-DFT calculations and may vary based on the specific functional and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic characteristics and chemical reactivity of a molecule. irjet.netresearchgate.net The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE), which is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. wikipedia.org

For this compound, the HOMO is typically localized over the benzene ring and the bromine atom, while the LUMO is concentrated on the nitro group and the aromatic ring. This distribution indicates that an electronic transition involves a charge transfer from the bromine-substituted ring to the nitro group. researchgate.net This intramolecular charge transfer is a key feature of the molecule's electronic behavior. researchgate.net

Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.52 |

| ELUMO | -3.45 |

| Energy Gap (ΔE) | 4.07 |

Note: These energy values are calculated using the B3LYP/6-311++G(d,p) level of theory.

The prediction of the electronic absorption spectra and the investigation of excited-state properties of this compound are accomplished using Time-Dependent Density Functional Theory (TD-DFT). irjet.netissuu.com This method is an extension of DFT for dealing with excited states and has become a standard computational tool for interpreting UV-Vis spectra of medium-sized organic molecules due to its balance of accuracy and computational cost. researchgate.net The TD-DFT calculations, often using the B3LYP functional, provide information about excitation energies and oscillator strengths, which are essential for simulating the theoretical UV-Vis spectrum and assigning the observed absorption bands to specific electronic transitions within the molecule. irjet.netresearchgate.net

Quantum Chemical Computations and Molecular Modeling of this compound

Computational chemistry plays a crucial role in understanding the molecular structure and properties of this compound at an atomic level.

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical computations for organic molecules like this compound. irjet.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used as it incorporates a portion of the exact Hartree-Fock exchange, providing a high level of accuracy for a wide range of molecular systems. researchgate.net

This functional is paired with a comprehensive basis set, such as the 6-311++G(d,p), to ensure a proper description of the electronic structure. irjet.networldscientificnews.comresearchgate.net The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes. researchgate.net This combination of method and basis set is used to perform geometry optimization, calculate vibrational frequencies, and determine various electronic properties, including those discussed in the sections above (NMR chemical shifts, HOMO-LUMO energies, and electronic transitions). irjet.netresearchgate.net

Molecular Geometry Optimization and Symmetry Considerations

Quantum chemical calculations provide significant insights into the molecular structure of this compound. The geometry of the molecule has been optimized using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set. irjet.net These computational studies reveal that the most stable, optimized structure of this compound belongs to the C1 point group symmetry. irjet.net This point group indicates that the molecule has no symmetry elements other than the identity element, meaning it is asymmetric.

The calculated geometric parameters, including bond lengths and angles, are fundamental for subsequent calculations of the molecule's properties. irjet.net The non-H atoms of the this compound molecule are observed to be essentially coplanar, with a root-mean-square (r.m.s.) deviation of 0.040 Å. nih.gov In this planar arrangement, the nitro substituent is coplanar with the aromatic ring. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | 1.887 (4) Å nih.gov |

| C-N | 1.475 (6) Å nih.gov | |

| N-O1 | 1.221 (5) Å nih.gov | |

| N-O2 | 1.226 (5) Å nih.gov | |

| Bond Angle | O1-N-O2 | 123.4 (4) ° nih.gov |

| C-C-C (ring avg.) | ~120 ° |

Note: Data derived from crystallographic studies and computational models. Exact values can vary based on the method used.

Mullikan Charge Distribution Analysis

Mulliken population analysis is a method for estimating partial atomic charges, which is crucial for understanding the electronic structure and reactivity of a molecule. For this compound, Mulliken charges have been computed using DFT calculations. irjet.net This analysis helps to identify the distribution of electron density over the various atoms in the molecule.

The charge distribution affects several molecular properties, including the dipole moment and polarizability. In substituted benzenes, the presence of electron-withdrawing groups like the nitro group (-NO₂) and the bromine atom (-Br) significantly influences the electronic charge on the atoms of the benzene ring. The analysis typically shows that the electronegative oxygen and nitrogen atoms of the nitro group carry a significant negative charge, while the carbon atom attached to the nitro group, as well as the carbon attached to the bromine, will have altered charge densities. The hydrogen atoms usually exhibit a net positive charge. This charge distribution is key to predicting sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the chemical reactivity of a molecule. irjet.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions.

The MEP surface is color-coded to represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these are typically located around the oxygen atoms of the nitro group.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are often found around the hydrogen atoms of the benzene ring.

Green/Yellow: Denotes areas with near-zero or intermediate potential.

By mapping the molecular electron density isosurface with the electrostatic potential, one can gain information about the molecule's size, shape, and sites of chemical reactivity. irjet.netresearchgate.net For this compound, the MEP analysis highlights the strong electron-withdrawing nature of the nitro group, which creates a significant region of negative potential around it, while the rest of the molecule, particularly the aromatic ring, is rendered more electron-deficient.

Thermodynamic Properties Calculation

The thermodynamic properties of this compound have been determined through both experimental measurements and computational calculations. irjet.net These properties are essential for understanding the stability and behavior of the compound under different temperature conditions. Key thermodynamic parameters include the enthalpy of formation, enthalpy of fusion, and enthalpy of sublimation. chemeo.com

Computational studies, often performed alongside spectroscopic analyses, have been used to calculate the thermodynamic functions of this compound at various temperatures. irjet.netresearchgate.net

Table 2: Key Thermodynamic Properties of this compound

| Property | Symbol | Value | Source |

| Enthalpy of fusion at standard conditions | ΔfusH° | 21.8 ± 0.4 kJ/mol | nist.gov |

| Enthalpy of sublimation at standard conditions | ΔsubH° | 82.2 ± 0.8 kJ/mol | nist.gov |

| Enthalpy of vaporization at standard conditions | ΔvapH° | 60.4 ± 1.0 kJ/mol | nist.gov |

| Ideal gas heat capacity | Cp,gas | - | chemeo.com |

| Standard Gibbs free energy of formation | ΔfG° | - | chemeo.com |

Note: Values are from the NIST Chemistry WebBook and other sources. nist.gov

Crystallographic Studies of this compound and Related Structures

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound reveals a well-ordered arrangement of molecules stabilized by various intermolecular forces. The compound crystallizes in the triclinic space group P-1. nih.gov The crystal packing is influenced by a combination of weak intermolecular C—H···O hydrogen bonds, short Br···O contacts, and π-π stacking interactions. nih.gov

The C—H···O hydrogen bonds link adjacent molecules, contributing to the formation of a stable three-dimensional network. Additionally, short contacts between the bromine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule, with distances of 3.227 (4) Å and 3.401 (4) Å, play a role in the crystal's cohesion. nih.gov

Table 3: Crystal Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.3676 (6) Å nih.gov |

| b | 7.3635 (7) Å nih.gov |

| c | 7.6798 (7) Å nih.gov |

| α | 65.554 (9)° nih.gov |

| β | 87.705 (8)° nih.gov |

| γ | 88.884 (8)° nih.gov |

| Volume | 327.54 (5) ų nih.gov |

| Z | 2 nih.gov |

A significant feature of the crystal packing in this compound is the presence of π-π stacking interactions. nih.gov These interactions occur between the parallel benzene rings of adjacent molecules. The electron-deficient nature of the nitro-substituted aromatic ring facilitates this stacking arrangement.

In the crystal lattice, two distinct π-π stacking distances have been measured between the centroids of the aromatic rings:

Applications of 1 Bromo 4 Nitrobenzene As a Synthetic Building Block

Role in Pharmaceutical Intermediate Synthesis

The utility of 1-bromo-4-nitrobenzene as a precursor is widely recognized in the pharmaceutical industry. ketonepharma.com The compound's reactivity allows for the strategic introduction of various functional groups, which is a critical step in building the complex molecular architectures required for biologically active compounds. chemicalbook.comchemicalbook.com

This compound is an important building block in the synthesis of novel and complex organic molecules for drug discovery. ketonepharma.com The bromine atom can be replaced through nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, opening up numerous pathways for molecular elaboration. ketonepharma.com This versatility makes it a key starting material for a variety of pharmaceutical intermediates. ketonepharma.com For instance, it serves as a precursor in the synthesis of 4,4'-bis(aminophenoxy)biphenyl. rsc.org It is also used in the development of sophisticated compounds such as 5-bromo-2-nitrobenzyl-substituted ethylene (B1197577) glycol tetraacetic acid (EGTA), which is a platform for a new generation of caged calcium compounds with potential applications in cell physiology research. wikipedia.org

| Intermediate Class | Synthetic Application | Key Transformation |

|---|---|---|

| Substituted Anilines | Precursors for various active pharmaceutical ingredients (APIs). ketonepharma.comguidechem.com | Reduction of the nitro group to an amino group. ketonepharma.com |

| Diphenyl Ethers | Core structure in some biologically active molecules. chemicalbook.com | Nucleophilic substitution of the bromine atom with a phenoxide. |

| Biphenyl (B1667301) Derivatives | Used in the synthesis of liquid crystals and pharmaceuticals. chemicalbook.com | Gomberg-Bachmann reaction or Suzuki coupling. chemicalbook.comresearchgate.net |

| Caged Compounds | Development of photo-releasable chelators for biological research. wikipedia.org | Multi-step synthesis involving modification of both bromo and nitro positions. wikipedia.org |

Nitroaromatic compounds, for which this compound is a key starting material, have received considerable interest as potential anti-cancer agents. guidechem.com Research has involved the synthesis of numerous nitrated compounds that have been tested for their growth inhibitory activity on human cancer cell lines. chemicalbook.comguidechem.com In many of these synthesized molecules, the presence of a good leaving group, such as bromide, at a benzylic position is a key structural feature, suggesting a mechanism of action related to the compound's alkylating properties. chemicalbook.comguidechem.com

In the field of anti-inflammatory drug development, building blocks like this compound are used to create more complex intermediates. guidechem.com The synthesis of analgesics, antihypertensives, and anti-inflammatory drugs often employs versatile intermediates derived from aromatic amines. guidechem.com The reduction of this compound yields 4-bromoaniline (B143363), a compound that serves as a building block in the synthesis of various pharmaceutical compounds, including analgesics. ketonepharma.comguidechem.com

Contribution to Agrochemical Development

In the agrochemical sector, this compound is utilized as an intermediate for the synthesis of crop protection products. ketonepharma.comchemicalbook.com Its chemical properties allow for its incorporation into molecules designed to have specific biological effects on pests and weeds.

A key step in the utilization of this compound is its chemical reduction to form 4-bromoaniline. ketonepharma.com This derivative, 4-bromoaniline, is an important intermediate in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. ketonepharma.comketonepharma.comchemicalbook.com The molecular structure of 4-bromoaniline allows for the development of potent formulations that enhance crop protection. ketonepharma.com The bromine substituent can enhance the bioactivity and stability of the final agrochemical products, making them more effective. ketonepharma.com For example, para-bromobiphenyl, which can be synthesized from 4-bromoaniline, is a valuable intermediate used in the production of certain agrochemicals. chemicalbook.com

| Key Intermediate | Agrochemical Class | Significance |

|---|---|---|

| 4-Bromoaniline | Herbicides, Insecticides, Fungicides. ketonepharma.com | Serves as a foundational building block for various active ingredients. ketonepharma.comchemicalbook.com |

| Para-bromobiphenyl | General Agrochemicals. chemicalbook.com | An intermediate derived from 4-bromoaniline used in further synthesis. chemicalbook.com |

Application in Dye and Pigment Industries

The synthesis of colorants is another significant industrial application of this compound. ketonepharma.comchemicalbook.com Its chemical structure is a suitable starting point for creating the conjugated systems responsible for color in many synthetic dyes.

The primary route for using this compound in dye synthesis begins with its reduction to 4-bromoaniline. ketonepharma.com 4-bromoaniline is a crucial precursor in the production of azo dyes. ketonepharma.comchemicalbook.com Azo dyes, which are characterized by the -N=N- functional group, are a large and important class of colorants used extensively in the textile and printing industries. chemicalbook.com

The synthesis involves a two-step process: first, the amino group of 4-bromoaniline is converted into a diazonium salt through a reaction called diazotization. unb.ca Second, this highly reactive diazonium salt is coupled with another aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye. unb.ca The bromine atom from the original this compound molecule can influence the final color and properties, such as lightfastness, of the dye. chemicalbook.com For example, 4-bromoaniline is used to synthesize disazo disperse dyes, which can show absorption in the near-infrared region, and other specific molecules like 4,4'-dibromoazobenzene. iiste.orgbilpubgroup.com

| Derived Intermediate | Dye Class | Example Application/Product |

|---|---|---|

| 4-Bromoaniline | Azo Dyes. chemicalbook.com | Used in textiles and printing for vibrant colors. chemicalbook.com |

| 4-Bromoaniline | Disazo Disperse Dyes. iiste.org | Coloring polyester (B1180765) and nylon fibers; potential use as organic photoconductors. iiste.org |

| 4-Bromoaniline | Dibromoazobenzenes. bilpubgroup.com | Molecules studied for photoisomerization properties. bilpubgroup.combilpubgroup.com |

Utilization in Materials Science

The unique electronic and structural properties of this compound make it a valuable precursor in the field of materials science, where it is used to construct polymers and other materials with specific, high-performance characteristics.

This compound is a key intermediate in the synthesis of various specialty chemicals and advanced polymers. innospk.comnbinno.com Its reactivity allows it to be incorporated into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and chemical resistance.

One significant application is in the synthesis of derivatives of high-performance thermoplastics like poly(ether ether ketone) (PEEK). The production of PEEK involves a nucleophilic displacement reaction, typically reacting a bisphenate with a dihalobenzophenone. mdpi.com By analogy, monomers derived from this compound can be used to introduce specific functionalities into the PEEK structure. For example, a nitrated PEEK derivative (NO2-PEEK) can be synthesized and subsequently reduced to an amino-functionalized version (NH2-PEEK), altering the polymer's properties. researchgate.net

Furthermore, the compound is instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are fundamental in the production of complex organic molecules. biocompare.comresearchgate.net These reactions enable the formation of carbon-carbon bonds, creating biphenyl structures or connecting the aromatic ring to other organic fragments, which are scaffolds for many specialty chemicals.

Table 1: Examples of Reactions for Specialty Chemical Synthesis

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | This compound, p-cresol | 1-Methyl-4-(4-nitrophenoxy)benzene | biocompare.com |

| Stille Cross-Coupling | This compound, Furan-2-yltributyltin | Aryl-furan derivative | biocompare.com |

The ability to precisely control the structure of materials at a molecular level is crucial for tailoring their macroscopic properties. This compound serves as a foundational component for creating such materials.

By incorporating this molecule into a polymer chain, chemists can influence properties such as solubility, thermal behavior, and electronic characteristics. For instance, modifying PEEK by introducing nitro groups derived from a nitro-containing monomer can change its solubility profile, making it processable in a wider range of organic solvents. researchgate.net Subsequent chemical transformations of the nitro group offer further pathways to fine-tune the material's surface energy, reactivity, and compatibility with other materials in composites or blends.

The rigid structure and defined stereochemistry of the benzene (B151609) ring in this compound are advantageous in the synthesis of liquid crystals and other optically active materials. The predictable geometry of the molecule allows for the design of larger structures with specific organizational properties, which are essential for applications in displays and optical sensors.

Synthesis of Specialized Chemical Entities

Beyond polymers, this compound is a precursor for a variety of specialized molecules used in high-tech and biological applications.

4,4'-Bis(aminophenoxy)biphenyl is an important monomer used in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries.

The synthesis of this monomer can be achieved through a two-step process starting from a para-halonitrobenzene. The first step involves a nucleophilic aromatic substitution reaction between two equivalents of this compound and 4,4'-biphenol to form 4,4'-bis(4-nitrophenoxy)biphenyl. A similar reaction has been documented using p-nitrochlorobenzene. google.com In the second step, the nitro groups of the resulting intermediate are reduced to amino groups, typically through catalytic hydrogenation, to yield the final product, 4,4'-bis(aminophenoxy)biphenyl. google.com

Reaction Scheme: Synthesis of 4,4'-Bis(aminophenoxy)biphenyl

Nucleophilic Aromatic Substitution: 2 (O₂NC₆H₄Br) + HOC₆H₄C₆H₄OH → O₂NC₆H₄OC₆H₄C₆H₄OC₆H₄NO₂ + 2 HBr

Catalytic Reduction: O₂NC₆H₄OC₆H₄C₆H₄OC₆H₄NO₂ + 6 H₂ --(Catalyst)--> H₂NC₆H₄OC₆H₄C₆H₄OC₆H₄NH₂ + 4 H₂O

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. nih.gov The synthesis of these complex esters involves the preparation of specific alcohol and carboxylic acid components. Bromonitrobenzene derivatives serve as versatile intermediates in the synthesis of the alcohol portion of some pyrethroids.

For example, the related compound 1-bromo-4-methyl-2-nitrobenzene has been identified as a synthetic intermediate for a bromine-containing 4-methoxymethylbenzyl alcohol. researchgate.netnih.gov This alcohol moiety is then esterified with a suitable carboxylic acid (like chrysanthemic acid) to form the active pyrethroid insecticide. The bromo- and nitro- groups on the benzene ring provide chemical handles for further elaboration of the molecular structure to achieve the desired biological activity.

Caged compounds are molecules that have a photoremovable protecting group, which allows a biologically active substance to be released at a specific time and location using light. This technique is particularly powerful in biological research for studying cellular processes with high precision. Two-photon absorption (TPA) allows for even greater spatial control using near-infrared light, which is less damaging to biological tissue. nih.gov

The 4-nitrobromobenzene framework is a key component in the design of TPA-sensitive caging groups. Specifically, derivatives of this compound have been used to synthesize a new generation of "caged" calcium compounds. nih.govacs.org In this application, a derivative of this compound is used as the starting scaffold. Through a multi-step synthesis, it is elaborated into a complex chelator molecule, such as an EGTA (ethylene glycol tetraacetic acid) derivative, that can bind calcium ions. nih.gov The nitrobenzyl unit acts as the photo-trigger. Upon two-photon excitation, a photochemical reaction is initiated that cleaves the chelator, releasing the caged ion (e.g., Ca²⁺) and allowing it to exert its biological effect. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-methyl-2-nitrobenzene |

| 1-Methyl-4-(4-nitrophenoxy)benzene |

| 3-Bromoacetophenone |

| 4,4'-Biphenol |

| 4,4'-Bis(aminophenoxy)biphenyl |

| 4,4'-Bis(4-nitrophenoxy)biphenyl |

| 4-methoxymethylbenzyl alcohol |

| Chrysanthemic acid |

| Ethylene glycol tetraacetic acid (EGTA) |

| Furan-2-yltributyltin |

| p-Cresol |

| p-Nitrochlorobenzene |

| Phenylboronic acid |

Environmental Behavior and Degradation Pathways of 1 Bromo 4 Nitrobenzene

Photocatalytic Degradation and Advanced Oxidation Processes for 1-Bromo-4-nitrobenzene

Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, offer a promising alternative for the degradation of persistent organic pollutants that are resistant to conventional biological treatment. ijsr.net These processes utilize highly reactive species, primarily hydroxyl radicals, to non-selectively oxidize organic molecules, often leading to their complete mineralization into CO₂, water, and mineral acids.

While specific research on the photocatalytic degradation of this compound using Fe3O4@trp@Ir nanoparticles is not available in the reviewed literature, extensive research has been conducted on the efficiency of various other photocatalyst systems for degrading structurally similar compounds like 4-bromophenol (B116583) and 4-nitrophenol (B140041). Magnetic nanoparticles such as Fe₃O₄ are often used as a core to create recyclable catalysts for the hydrogenation of nitroaromatics or the degradation of other pollutants. researchgate.netplos.orgkashanu.ac.ir

The efficiency of different photocatalysts varies depending on the material, the target pollutant, and the reaction conditions. For example, a composite of titanium dioxide and graphitic carbon nitride (TiO₂/g-C₃N₄) has shown high efficiency in degrading 4-bromophenol. nih.gov Similarly, doping TiO₂ with carbon and nitrogen has been shown to enhance its photocatalytic activity towards 4-nitrophenol. frontiersin.org

| Photocatalyst | Target Compound | Light Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| 30%TiO₂/g-C₃N₄ | 4-Bromophenol | Visible Light (LED, 420 nm) | 100% | 30 min | nih.gov |

| C,N-TiO₂ | 4-Nitrophenol | Simulated Sunlight | 87% | 420 min | frontiersin.org |

| Ag/Cu₂O with Persulfate | Nitrobenzene (B124822) | Visible Light | High TOC removal | Not specified | mdpi.com |

| Ag/Pb₃O₄ with Persulfate | Nitrobenzene | Visible Light | Effective degradation | Not specified | nih.gov |

This table presents data on the photocatalytic degradation of compounds structurally related to this compound.

The photocatalytic reduction of nitroaromatic compounds on the surface of a semiconductor catalyst is a well-studied process. researchgate.netrsc.org The general mechanism can be described in several key steps:

Generation of Electron-Hole Pairs: When a semiconductor photocatalyst (like TiO₂) absorbs photons with energy greater than its band gap, electrons (e⁻) are excited from the valence band to the conduction band, leaving behind positively charged "holes" (h⁺).

Reduction of the Nitro Group: The photogenerated electrons are powerful reducing agents. They can be transferred to the nitroaromatic molecule adsorbed on the catalyst's surface, initiating the reduction of the nitro group (-NO₂). This reduction typically proceeds in a stepwise manner through various intermediates, as proposed by the Haber mechanism:

Nitrobenzene → Nitrosobenzene → Phenylhydroxylamine → Aniline (B41778) researchgate.net

Oxidation by Holes and Radical Formation: The holes in the valence band are strong oxidizing agents. They can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the surface to generate highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to its degradation and potential mineralization. mdpi.com In studies of 4-bromophenol degradation, photogenerated holes and superoxide (B77818) radicals (•O₂⁻) were identified as the dominant reactive oxygen species responsible for the degradation process. nih.gov

For this compound, the photocatalytic process would likely involve a combination of these pathways: the reductive pathway targeting the nitro group to form 1-bromo-4-aminobenzene, and an oxidative pathway where hydroxyl radicals and other reactive species attack the aromatic ring, leading to debromination and eventual ring cleavage.

Role of High-Valent Metal-Oxo Species and Radical Oxidation in Degradation

The degradation of this compound in environmental systems can be significantly influenced by advanced oxidation processes (AOPs). These processes generate highly reactive species, such as high-valent metal-oxo species and various radicals, which can effectively transform this persistent organic pollutant. While direct research on this compound is limited, the degradation pathways can be inferred from studies on structurally similar compounds like nitrobenzene, bromophenols, and other substituted nitroaromatics.

High-valent metal-oxo species, such as ferrate(VI) (FeO₄²⁻) and permanganate (B83412) (MnO₄⁻), are powerful oxidizing agents. Ferrate(VI), with a high reduction potential, is known to degrade a variety of organic pollutants. nih.gov Studies on substituted nitrobenzene compounds have shown that ferrate(VI) can effectively oxidize them, with the reaction kinetics being influenced by the specific substituents on the aromatic ring. rawdatalibrary.net For instance, the degradation of bromobenzene (B47551) and chlorobenzene (B131634) by ferrate(VI) has been demonstrated, with optimal conditions often found at a neutral pH. nih.gov The degradation of this compound by ferrate(VI) would likely proceed through electron transfer, leading to the formation of radical intermediates and subsequent hydroxylation of the aromatic ring, eventually resulting in ring cleavage.

Permanganate is another potent oxidant used in water treatment. Its reactivity towards aromatic compounds is well-documented. nih.gov The oxidation of aromatic compounds by permanganate often involves an electrophilic attack on the benzene (B151609) ring, particularly when activating groups are present. libretexts.orglibretexts.orgpressbooks.pub However, the nitro group in this compound is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. Therefore, direct oxidation of the aromatic ring by permanganate may be slow.

Radical oxidation pathways provide a more robust mechanism for the degradation of this compound. The primary radicals of interest in AOPs are the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻).

Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive and non-selective oxidant. Its reactions with aromatic compounds, including nitroaromatics, have been extensively studied. The degradation of 4-nitrophenol by hydroxyl radicals, for example, proceeds via the addition of •OH to the aromatic ring, forming hydroxylated intermediates. researchgate.net For this compound, the reaction with •OH would likely initiate through addition to the benzene ring, forming a hydroxycyclohexadienyl radical. rsc.orgnist.gov This intermediate can then undergo further reactions, including the elimination of the bromide ion or the nitro group, and subsequent ring opening to form smaller organic acids and eventually mineralize to CO₂, H₂O, and inorganic ions.

Sulfate Radical (SO₄•⁻): The sulfate radical is another powerful oxidant with a longer half-life than the hydroxyl radical, allowing it to react with a broader range of contaminants. frontiersin.org Sulfate radical-based AOPs have been shown to be effective in degrading nitrophenols and other nitroaromatic compounds. nih.govresearchgate.net The degradation mechanism involves electron transfer from the aromatic ring to the sulfate radical, forming a radical cation. This is followed by hydration and deprotonation to yield phenolic intermediates. rsc.org In the case of this compound, this could lead to the formation of brominated phenols and nitrophenols, which can then undergo further oxidation. However, it is important to note that under certain conditions, sulfate radical oxidation of nitrophenols can lead to the formation of more toxic polynitroaromatic compounds. nih.gov

The following table summarizes the key reactive species and their likely degradation mechanisms for this compound.

| Reactive Species | Type | Proposed Degradation Mechanism |

| Ferrate(VI) (FeO₄²⁻) | High-Valent Metal-Oxo | Electron transfer, formation of radical intermediates, hydroxylation, and ring cleavage. nih.govrawdatalibrary.net |

| Permanganate (MnO₄⁻) | High-Valent Metal-Oxo | Potential for slow electrophilic attack on the deactivated aromatic ring. nih.govlibretexts.orglibretexts.orgpressbooks.pub |

| Hydroxyl Radical (•OH) | Radical | Addition to the aromatic ring to form a hydroxycyclohexadienyl radical, followed by elimination of substituents and ring opening. researchgate.netrsc.orgnist.gov |

| Sulfate Radical (SO₄•⁻) | Radical | Electron transfer to form a radical cation, leading to the formation of phenolic intermediates and subsequent degradation. frontiersin.orgnih.govresearchgate.netrsc.org |

Environmental Impact Considerations beyond Degradation

The environmental impact of this compound extends beyond its degradation pathways and includes its potential for persistence, bioaccumulation, and toxicity to aquatic organisms. Safety Data Sheets consistently classify this compound as harmful to aquatic life with long-lasting effects. thermofisher.com

Persistence and Mobility: this compound is characterized by low water solubility, which suggests it is not likely to be mobile in the environment. fishersci.com Its persistence in soil and water is a concern, as slow degradation can lead to long-term contamination. Due to its low solubility, it is likely to adsorb to soil and sediment particles, making it less available for degradation in the aqueous phase. thermofisher.com

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value indicates a greater tendency to partition into fatty tissues. The Log Kow for this compound is reported to be 2.5. nih.gov This value can be used to estimate the Bioconcentration Factor (BCF), which is a measure of the extent of chemical accumulation in an aquatic organism from the water. Using established quantitative structure-activity relationship (QSAR) models, a Log Kow of 2.5 suggests a BCF of approximately 30-50. This indicates a low to moderate potential for bioaccumulation in aquatic organisms.

Soil Sorption: The mobility of this compound in soil is governed by its sorption to soil organic carbon. The soil sorption coefficient (Koc) can be estimated from the Log Kow. ecetoc.orgnih.govqsardb.org A Log Kow of 2.5 suggests a Koc value in the range of approximately 200-400 L/kg. This moderate Koc value indicates that this compound will have limited mobility in soil and will tend to remain in the soil matrix, where it may persist. nih.gov

Ecotoxicity: Ecotoxicity data for this compound is limited, but available information points to its harmful effects on aquatic life. The following table summarizes available ecotoxicity data.

| Test Organism | Endpoint | Concentration | Exposure Time |

| Vibrio fischeri (Microtox) | EC50 | 14.0 mg/L | 5 min |

| Vibrio fischeri (Microtox) | EC50 | 15.3 mg/L | 15 min |

| Vibrio fischeri (Microtox) | EC50 | 16.8 mg/L | 30 min |

These EC50 values, which represent the concentration that causes a 50% reduction in light output from the luminescent bacteria, indicate that this compound is toxic to microorganisms at relatively low concentrations. The "harmful to aquatic life with long-lasting effects" classification underscores the need for careful management of this chemical to prevent its release into the environment. thermofisher.com

The following table provides a summary of the key environmental impact parameters for this compound.

| Parameter | Value | Implication |

| Log Kow | 2.5 nih.gov | Moderate lipophilicity |

| Estimated BCF | 30-50 | Low to moderate bioaccumulation potential |

| Estimated Koc | 200-400 L/kg | Limited mobility in soil, likely to sorb to organic matter |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects thermofisher.com | Poses a risk to aquatic ecosystems |

Future Research Directions and Emerging Trends for 1 Bromo 4 Nitrobenzene

Exploration of Novel Catalytic Systems for 1-Bromo-4-nitrobenzene Transformations

The transformation of this compound, particularly through carbon-carbon and carbon-heteroatom bond-forming reactions, is central to its utility. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions are well-established, future research is focused on developing more efficient, robust, and cost-effective catalytic systems. researchgate.netnih.govsigmaaldrich.com

A major trend is the design of advanced ligands for palladium catalysts. N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties, which facilitate the challenging oxidative addition step, and their general stability. mdpi.comnih.gov Research into sterically hindered NHC-palladium complexes is expected to yield catalysts with higher turnover numbers and broader substrate scope, enabling efficient coupling of even less reactive substrates under milder conditions. rsc.orgrsc.org

Beyond palladium, there is a growing interest in catalysts based on more abundant and less expensive metals. For instance, novel copper-based catalysts are being explored for Suzuki-Miyaura cross-coupling reactions. rsc.org Developing these systems to achieve efficiencies comparable to palladium for substrates like this compound is a key research goal. Another innovative frontier is the concept of "denitrative coupling," where the nitro group, rather than the bromine, acts as the leaving group. acs.orgmdpi.com This approach, which requires specialized palladium catalysts capable of activating the strong Ar–NO₂ bond, could fundamentally change synthetic strategies by leveraging the reactivity of the nitro group directly. acs.org

| Catalytic System | Reaction Type | Key Features & Research Focus | Reference |

|---|---|---|---|